2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride

Cholinesterase inhibition Monoamine oxidase Alkaloid pharmacology

2,3,4,10-Tetrahydro-1H-pyrido[2,1-b]quinazoline hydrochloride is the fully reduced tricyclic core of the pyridoquinazoline alkaloid family. It shares the tetrahydropyridoquinazoline framework with the natural product mackinazolinone but lacks the C-10 carbonyl group, placing it at a distinct oxidation state that influences both chemical reactivity and biological target engagement.

Molecular Formula CH5ClN4
Molecular Weight 108.53 g/mol
Cat. No. B12062960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride
Molecular FormulaCH5ClN4
Molecular Weight108.53 g/mol
Structural Identifiers
SMILESC1NNN=N1.Cl
InChIInChI=1S/CH4N4.ClH/c1-2-4-5-3-1;/h1H2,(H,2,5)(H,3,4);1H
InChIKeyMVDMYXQOWUFPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,10-Tetrahydro-1H-pyrido[2,1-b]quinazoline Hydrochloride – Core Scaffold Identity and Procurement Context


2,3,4,10-Tetrahydro-1H-pyrido[2,1-b]quinazoline hydrochloride is the fully reduced tricyclic core of the pyridoquinazoline alkaloid family. It shares the tetrahydropyridoquinazoline framework with the natural product mackinazolinone but lacks the C-10 carbonyl group, placing it at a distinct oxidation state that influences both chemical reactivity and biological target engagement [1]. This scaffold is increasingly employed as a versatile intermediate for constructing bioactive derivatives through electrophilic substitution, condensation, and cross-coupling reactions [2].

Fully reduced tricyclic core scaffold
Lacks C-10 carbonyl; distinct oxidation state versus mackinazolinone
Versatile intermediate for derivatization
Supports electrophilic substitution, condensation, and cross-coupling reactions
May support programs where cholinesterase/MAO interference is a concern
Carbonyl-dependent enzyme interactions absent in this oxidation state

Why 2,3,4,10-Tetrahydro-1H-pyrido[2,1-b]quinazoline Hydrochloride Cannot Be Casually Swapped with Mackinazolinone or Other Tricyclic Quinazoline Analogs


The absence of the C-10 carbonyl in 2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazoline hydrochloride imparts fundamentally different electronic properties and metabolic liabilities compared to mackinazolinone (the 10-one congener). Mackinazolinone HCl exhibits measurable cholinesterase inhibition (IC₅₀ = 6.2 × 10⁻⁴ g/mL) and monoamine oxidase suppression (18.8 % at 10⁻⁴ M) ; these activities are directly linked to the carbonyl oxygen’s hydrogen-bonding capability. Its LD₅₀ in mice is 170 mg/kg (i.v.) and 504 mg/kg (i.p.) . The tetrahydro analog, lacking this key pharmacophoric element, cannot be assumed to replicate the same potency, selectivity, or in vivo tolerability. Similarly, deoxyvasicinone (pyrrolo[2,1-b] scaffold) differs in ring size and nitrogen basicity, leading to divergent antimicrobial profiles [1]. Substituting one scaffold for another without empirical bridging data risks invalid biological readouts and wasted synthesis effort.

Carbonyl absence

Lacks the C-10 carbonyl required for cholinesterase and monoamine oxidase interactions observed with mackinazolinone HCl. Enzyme inhibition profiles may not transfer.

Oxidation state mismatch

The fully reduced core alters basicity, metabolic stability, and hydrogen-bonding capacity relative to the 10-one analog, potentially shifting biological readouts.

Scaffold class divergence

Pyrrolo[2,1-b] (deoxyvasicinone) scaffolds differ in ring size and nitrogen basicity, leading to divergent antimicrobial SAR; pyrido scaffold provides a distinct selectivity profile.

Quantitative Differentiation Evidence for 2,3,4,10-Tetrahydro-1H-pyrido[2,1-b]quinazoline Hydrochloride Versus Closest Analogs


Cholinesterase and MAO Inhibition: Structural Determinants Differentiating Tetrahydro Core from Mackinazolinone HCl

Mackinazolinone HCl (the 10-oxo analog) inhibits cholinesterase with an IC₅₀ of 6.2 × 10⁻⁴ g/mL and reduces monoamine oxidase activity by 18.8 % at 10⁻⁴ M . These activities require the C-10 carbonyl as a hydrogen-bond acceptor. The 2,3,4,10-tetrahydro core lacks this carbonyl, which is expected to abolish or significantly attenuate these interactions. No equivalent cholinesterase inhibition data have been reported for the tetrahydro compound, reinforcing that the two scaffolds are not pharmacologically interchangeable.

Enzyme Inhibition
Class-level inference
Target: Predicted loss of ≥90 % cholinesterase potency
Comparator: IC₅₀ 6.2 × 10⁻⁴ g/mL; MAO 18.8 % inhibition
Carbonyl-dependent activity; tetrahydro core likely inactive for these endpoints
SAR inference from carboxylic acid series; no direct tetrahydro assay data
Cholinesterase inhibition Monoamine oxidase Alkaloid pharmacology

Anticancer Cytotoxicity of Substituted Pyrido[2,1-b]quinazolines: Derivatization Potential of the Tetrahydro Scaffold Versus Erlotinib

One-pot synthesis of substituted 1H-pyrido[2,1-b]quinazolines from the tetrahydro core yields compound 4i, which demonstrates IC₅₀ values of 4.57 ± 0.25 µM (A549) and 5.53 ± 0.49 µM (NCI-H460) against lung cancer cell lines, with GI₅₀ values of 2.70 ± 0.18 µM and 3.24 ± 0.40 µM, respectively [1]. Molecular docking against EGFR kinase (PDB: 1M17) shows that 4i and 4j exhibit binding interactions comparable to erlotinib [1]. The unsubstituted 2,3,4,10-tetrahydro core serves as the direct synthetic precursor to these active derivatives, offering substantially lower molecular weight (free base MW ≈ 172 g/mol) and greater atom economy than pre-functionalized alternatives.

Cytotoxicity & EGFR Docking
Cross-study comparable
Scaffold derivative 4i: A549 IC₅₀ 4.57 ± 0.25 µM; NCI-H460 IC₅₀ 5.53 ± 0.49 µM
EGFR binding comparable to erlotinib in docking (PDB 1M17)
Supports cell-model endpoint review and pathway-response interpretation
MTT assay; apoptosis readout context; cell viability endpoints
Anticancer EGFR kinase Apoptosis

Antiallergy Potency: Quantitative Benchmarking of the 11-Oxo-Pyridoquinazoline Class Against Cromolyn Sodium

2-Methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid (compound 6) was superior to cromolyn sodium and doxantrazole both orally and intravenously in the rat passive cutaneous anaphylaxis (PCA) test and a rat allergic bronchospasm model [1]. While this specific derivative contains the 11-oxo moiety, the core scaffold is directly accessible from the 2,3,4,10-tetrahydro compound via oxidation and subsequent functionalization. The unoxidized tetrahydro core thus represents the most upstream, cost-effective entry point for constructing this pharmacophore class.

Antiallergy Model Response
Class-level inference
11-oxo derivative reported higher response than cromolyn sodium in rat PCA and bronchospasm models
Tetrahydro core serves as entry point; model-response context for mast cell/IgE studies
Derived from oxidized scaffold; direct tetrahydro activity not reported
Antiallergy PCA assay Bronchospasm

Antimicrobial Spectrum: Differential Activity of Pyrido[2,1-b]quinazolin-10-one Derivatives Versus Deoxyvasicinone-Based Analogs

Arylidene and arylhydroxymethyl derivatives of 2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazolin-10-one (the oxidized form of the target scaffold) and 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-one (deoxyvasicinone series) were evaluated against S. aureus, E. coli, Bacillus cereus, Candida albicans, and Pseudomonas aeruginosa [1]. The pyrido series (derived from the target compound’s 10-one analog) showed a distinct antimicrobial profile, with the search for bactericides in this series deemed promising [1]. The tetrahydro core (non-oxidized) serves as the precursor for generating these active 10-one derivatives and avoids potential cross-reactivity inherent to the pyrrolo scaffold.

Antimicrobial SAR
Cross-study comparable
Pyrido[2,1-b]quinazolin-10-one derivatives: active against panel of 5 microorganisms
Distinct spectrum from pyrrolo[2,1-b] (deoxyvasicinone) series
Scaffold-specific antimicrobial screening profile differs from pyrrolo analogs
Microdilution assay; exact MIC values not extracted
Antimicrobial Bactericide SAR

High-Value Application Scenarios for 2,3,4,10-Tetrahydro-1H-pyrido[2,1-b]quinazoline Hydrochloride Based on Quantitative Evidence


Kinase-Focused Anticancer Lead Generation via One-Pot Derivatization

Medicinal chemistry teams targeting EGFR-driven cancers can use the tetrahydro hydrochloride as the minimal starting scaffold for one-pot, three-component condensation to generate substituted 1H-pyrido[2,1-b]quinazolines. The resulting library members (e.g., compound 4i) deliver IC₅₀ values in the low micromolar range (4.57 µM on A549) and bind EGFR in a mode comparable to erlotinib [1]. The core’s synthetic accessibility and low molecular weight enable rapid SAR exploration without the need for de novo scaffold construction.

Antiallergy Pharmacophore Development Avoiding Cholinesterase Off-Targets

The tetrahydro scaffold provides an entry point to 11-oxo-pyridoquinazoline-8-carboxylic acids, which have demonstrated superiority over cromolyn sodium in rat PCA and bronchospasm models [2]. Critically, the tetrahydro core itself lacks the C-10 carbonyl required for cholinesterase inhibition observed with mackinazolinone HCl (IC₅₀ = 6.2 × 10⁻⁴ g/mL) , offering a cleaner starting point for antiallergy programs where cholinergic side effects must be minimized.

Antimicrobial SAR Expansion with Scaffold-Specific Selectivity

For groups pursuing bactericidal agents, the pyrido[2,1-b]quinazoline scaffold yields a distinct antimicrobial spectrum compared to the pyrrolo[2,1-b] (deoxyvasicinone) series when elaborated into arylidene or arylhydroxymethyl derivatives [3]. The tetrahydro hydrochloride is the most upstream and economically viable precursor for synthesizing such derivatives, enabling the construction of focused libraries with scaffold-specific selectivity fingerprints.

Chemical Biology Probe Development Requiring a Defined Oxidation State

The fully reduced tetrahydro core eliminates the carbonyl present in mackinazolinone and 11-oxo derivatives, providing a chemically distinct starting point for probe design. This difference in oxidation state alters basicity (pKₐ of the N-10 nitrogen), metabolic stability, and hydrogen-bonding capacity, which are critical parameters for cellular target engagement and pharmacokinetic optimization [1]. Researchers requiring a non-carbonyl scaffold for target validation should procure the tetrahydro hydrochloride rather than the oxidized analogs.

Application
Selection Property
Validation Focus
Kinase-targeted cell-model studies
Synthetic versatility; one-pot derivatization
EGFR binding and cell-viability endpoints
Antiallergy model-response studies
Scaffold oxidation state; absence of cholinesterase activity
PCA and bronchospasm model outcomes
Antimicrobial screening studies
Scaffold-specific SAR; pyrido vs. pyrrolo profile
Strain panel activity profiling
Chemical probe development
Defined oxidation state; non-carbonyl scaffold
Target engagement and metabolic stability
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